Methyl 2-(4-amino-3-iodophenyl)acetate

Description

Structural Overview and Significance

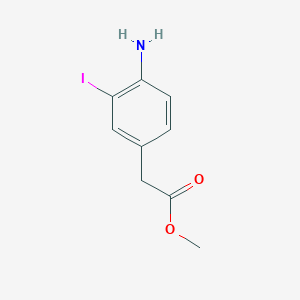

Methyl 2-(4-amino-3-iodophenyl)acetate is characterized by a phenyl ring bearing an amino group at the para (4) position and an iodine atom at the meta (3) position, connected to a methyl acetate moiety. This arrangement of functional groups creates a molecule with multiple reactive sites, making it valuable for various synthetic transformations. The compound has a molecular formula of C9H10INO2 with a molecular weight of 291.086 g/mol and an exact mass of 290.976 g/mol.

The structural significance of this compound lies in its unique combination of functional groups. The amino group provides nucleophilic properties and potential for further derivatization, while the iodine atom serves as an excellent site for cross-coupling reactions. The methyl ester functionality offers additional synthetic opportunities through transformations such as hydrolysis, transesterification, and reduction.

Table 1: Physical and Chemical Properties of this compound

The physical properties of this compound contribute to its utility in chemical research. The moderate LogP value suggests a balance between lipophilicity and hydrophilicity, potentially influencing its solubility profile in various solvents. The presence of both hydrogen bond donors and acceptors enables intermolecular interactions that can affect crystallization behavior and reactivity patterns.

Historical Context and Discovery

The specific historical development of this compound is not extensively documented in the available literature. However, this compound belongs to the broader class of halogenated aromatic esters that have been systematically studied since the mid-20th century as part of the advancement of synthetic organic chemistry.

Patent literature provides some context for the development and use of this compound. Notably, this compound appears in patents from Galapagos NV (WO2013/117649 A1, 2013), where it was employed as an intermediate in the synthesis of bioactive compounds. This suggests its recognition as a valuable building block in pharmaceutical research during the early 2010s.

The synthetic methodology for preparing this compound likely evolved from general approaches to selectively halogenated anilines. Similar compounds, such as ethyl 2-(4-amino-3-iodophenyl)acetate, have been synthesized through the iodination of ethyl 2-(4-aminophenyl)acetate using N-iodosuccinimide in acetonitrile under reflux conditions. This reaction typically proceeds with good yields (around 90%) and demonstrates the feasibility of selective iodination at the position ortho to the amino group due to the directing effect of the amino substituent.

A related synthetic approach is documented in the literature for methyl 4-amino-3-iodobenzoate, which was prepared through the iodination of methyl 4-aminobenzoate using iodine monochloride in acetic acid, proceeding with a 74% yield. This methodology likely represents a parallel development in the synthesis of iodinated aniline derivatives.

Nomenclature and Classification

This compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. The name systematically describes the structure, with each component indicating specific structural elements:

- "Methyl" - denotes the methyl ester group

- "2-" - indicates the position of attachment to the acetate portion

- "(4-amino-3-iodophenyl)" - describes the substituted aromatic ring with its amino and iodine substituents

- "acetate" - identifies the acetate functional group

In chemical classification systems, this compound can be categorized in multiple ways:

- As a phenylacetic acid ester derivative

- As a halogenated aniline compound

- As an aryl iodide

- As a meta-halogenated, para-amino aromatic compound

The compound is uniquely identified by several standard chemical identifiers:

Table 2: Chemical Identifiers for this compound

These identifiers enable precise identification of the compound in chemical databases and literature, facilitating research and information exchange among scientists working with this compound.

Applications in Chemical Research

This compound serves as a versatile building block in organic synthesis and chemical research, with applications spanning multiple areas:

Synthetic Intermediate in Pharmaceutical Development

The compound has been utilized in the development of pharmaceutical candidates, as evidenced by its appearance in patents from companies such as Galapagos NV. Its structural features make it particularly valuable for constructing more complex molecules with potential biological activity.

Cross-Coupling Reactions

The iodine substituent makes this compound an excellent substrate for various palladium-catalyzed coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of diverse structural elements at the iodine position.

A notable example is its potential application in macrocyclization reactions via Sonogashira coupling, similar to processes documented for related iodinated anilines. The strategic positioning of the iodine atom provides regioselectivity in these transformations.

Heterocyclic Chemistry

The compound can serve as a precursor for the synthesis of various heterocyclic compounds, including triazole and pyran derivatives, which often exhibit interesting biological properties. The amino group provides a versatile handle for constructing nitrogen-containing heterocycles.

Functional Group Transformations

This compound offers multiple sites for chemical modification:

- The ester group can undergo hydrolysis, transesterification, or reduction

- The amino group can be diazotized, acylated, or participate in various condensation reactions

- The iodine position can be functionalized through coupling reactions or metal-halogen exchange

Table 3: Comparison with Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight | Distinctive Features | Relative Advantages |

|---|---|---|---|---|

| This compound | C9H10INO2 | 291.086 g/mol | Iodine at 3-position, amino at 4-position | Versatile coupling partner, multiple reactive sites |

| Ethyl 2-(4-amino-3-iodophenyl)acetate | C10H12INO2 | 305.11 g/mol | Ethyl ester instead of methyl | Slightly increased lipophilicity, different ester reactivity |

| 2-(4-Amino-3-iodophenyl)acetic acid | C8H8INO2 | 277.06 g/mol | Free carboxylic acid | Direct access to amide formation, different solubility profile |

| Methyl 2-(4-amino-3-methoxyphenyl)acetate | C10H13NO3 | 195.21 g/mol | Methoxy group instead of iodine | Different electronic effects, no halogen coupling capability |

In research settings, this compound can be characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography. These methods provide detailed structural information that confirms the identity and purity of the compound before its use in synthetic applications.

The diversity of potential transformations possible with this compound continues to make it a valuable tool in the chemical researcher's arsenal, particularly for those engaged in the development of new synthetic methodologies and the construction of structurally complex target molecules.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(4-amino-3-iodophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBSIPDRHYJKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677412 | |

| Record name | Methyl (4-amino-3-iodophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374933-81-0 | |

| Record name | Methyl (4-amino-3-iodophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(4-amino-3-iodophenyl)acetate features a unique molecular structure characterized by:

- Molecular Formula : C9H10INO2

- Molecular Weight : 291.09 g/mol

- CAS Number : 374933-81-0

The compound contains an amino group, an iodine atom, and a methyl ester group, which contribute to its diverse reactivity and biological interactions.

Scientific Research Applications

1. Medicinal Chemistry

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various human tumor cell lines. Studies have shown that compounds with similar structures can reduce the viability of cancer cells at nanomolar concentrations.

- Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent. Modifications to its structure have resulted in derivatives with low minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, suggesting strong antibacterial activity .

2. Organic Synthesis

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.

3. Biological Studies

- The compound is utilized as a probe in biological studies to investigate the role of iodine in biological systems. Its interactions with enzymes and receptors provide insights into biochemical pathways and mechanisms .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that:

- Substituent Positioning : The positioning of functional groups significantly impacts biological activity. For instance, electron-withdrawing or donating groups can enhance or diminish efficacy.

- Compound Variations : Alterations in the methyl ester group influence solubility and bioavailability, affecting overall therapeutic potential .

Case Studies

Several studies highlight the biological effects and applications of this compound:

| Study Focus | Findings |

|---|---|

| Antitumor Efficacy | A study showed significant reduction in cytogenetically abnormal cells in patients with myelodysplastic syndromes. |

| Antimicrobial Testing | Derivatives exhibited MIC values as low as 0.0048 mg/mL against E. coli, indicating strong antibacterial potential. |

Data Summary

| Compound | Activity Type | MIC (mg/mL) | Notes |

|---|---|---|---|

| This compound | Antitumor | N/A | Effective against human tumor cell lines |

| Derivative A | Antibacterial | 0.0048 | Strong activity against E. coli |

| Derivative B | Antifungal | 0.039 | Active against C. albicans |

Mechanism of Action

The compound exerts its effects through its molecular interactions with specific targets. The amino group can form hydrogen bonds, while the iodine atom can engage in halogen bonding. These interactions can influence biological pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 2-(4-amino-3-iodophenyl)acetate with structurally related phenylacetate esters, highlighting substituent effects:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The iodo (-I) group in the target compound is electron-withdrawing, while the trifluoromethyl (-CF₃) group in the analog (CAS 43051-46-3) is strongly electron-withdrawing but lacks hydrogen-bonding capability. This difference influences reactivity in substitution and coupling reactions .

- Amino Group Positioning: The para-amino group in the target compound enhances solubility in polar solvents, whereas analogs with meta or ortho substituents (e.g., -Cl in ) may exhibit steric hindrance or reduced nucleophilicity.

Physical and Chemical Properties

| Property | This compound | Methyl 2-{[4-(trifluoromethyl)phenyl]amino}acetate |

|---|---|---|

| Molecular Weight | 291.09 g/mol | 233.19 g/mol |

| Solubility | Moderate in polar solvents | High in organic solvents (due to -CF₃) |

| Stability | Requires refrigeration (2–8°C) | Stable at room temperature |

| Hydrogen Bonding Capacity | High (due to -NH₂) | Low (no proton-donating groups) |

Note: The iodo group increases molecular weight significantly compared to lighter halogens (e.g., -Cl), affecting crystallinity and spectroscopic properties .

Biological Activity

Methyl 2-(4-amino-3-iodophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amino and iodine substituents on the aromatic ring, which are crucial for its biological interactions. The presence of the iodine atom enhances the compound's lipophilicity and may improve binding affinity to various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds with the active sites of enzymes, facilitating enzyme inhibition or activation.

- Halogen Bonding : The iodine atom participates in halogen bonding, which can enhance binding specificity and affinity towards molecular targets, including receptors and enzymes.

Biological Activity Overview

This compound has shown promising biological activities across various studies:

Antitumor Activity

Research indicates that compounds with similar structures exhibit potent antitumor effects. For instance, derivatives of related compounds have demonstrated significant cytotoxicity against human tumor cell lines at nanomolar concentrations. The cytotoxicity is often dependent on the nature and position of substituents on the aromatic rings .

Antimicrobial Properties

This compound and its derivatives have also been evaluated for antimicrobial activity. Studies show that modifications to the structure can lead to enhanced antibacterial and antifungal properties. For example, certain derivatives exhibited low minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, indicating strong antibacterial potential .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- Substituent Positioning : The position of functional groups significantly impacts the biological activity. For example, introducing electron-withdrawing or electron-donating groups at specific positions can enhance or diminish activity.

- Compound Variations : Variations in the methyl ester group also influence solubility and bioavailability, affecting overall efficacy in biological systems .

Case Studies

Several studies have documented the biological effects of this compound:

- Antitumor Efficacy : A study demonstrated that a related compound showed a significant reduction in cytogenetically abnormal cells in patients with myelodysplastic syndromes, highlighting its potential as a therapeutic agent .

- Antimicrobial Testing : Another investigation assessed various derivatives against a panel of bacterial strains, reporting MIC values as low as 0.0048 mg/mL for compounds with optimal substitutions .

Data Summary

| Compound | Activity Type | MIC (mg/mL) | Notes |

|---|---|---|---|

| This compound | Antitumor | N/A | Effective against human tumor cell lines |

| Derivative A | Antibacterial | 0.0048 | Strong activity against E. coli |

| Derivative B | Antifungal | 0.039 | Active against C. albicans |

Preparation Methods

Starting Material and Reaction Conditions

- Starting Material: 3-iodoanisole (3-iodo-1-methoxybenzene)

- Acetylating Agent: Acetyl chloride

- Catalyst: Aluminum chloride (AlCl3)

- Solvent: Carbon disulfide (CS2)

- Temperature: Initial cooling, followed by gentle boiling

Reaction Outcome and Product Isolation

- The reaction produces a mixture of acetylated products, mainly 2'-iodo-4'-methoxyacetophenone and 2'-methoxy-4'-iodoacetophenone, along with minor phenolic derivatives.

- Fractional distillation and chromatographic separation yield the desired iodinated acetophenones.

- Demethylation and methylation steps are used to manipulate the methoxy and hydroxy substituents on the aromatic ring.

Key Findings

- The Friedel-Crafts acetylation of 3-iodoanisole predominantly yields 2'-iodo-4'-methoxyacetophenone and 2'-hydroxy-4'-iodoacetophenone rather than the previously reported isomers.

- The yields of some intermediates are low, which limits the overall efficiency of this route.

- The Ullmann condensation of these acetophenones with methyl bromo- or iodo-veratrate followed by hydrolysis can produce biphenylcarboxylic acids, which are precursors for further transformations toward the target compound.

Reduction and Post-Treatment of Iodinated Intermediates

An alternative method involves the reduction of iodinated aromatic precursors under mild conditions, followed by work-up to isolate the amino ester.

Reaction Components and Conditions

- Reagents: Trifluoroacetic acid, triethylsilane

- Temperature: Initial mixing at 0-5 °C, reaction at 15-25 °C

- Post-Treatment: Concentration under vacuum, pH adjustment with sodium hydroxide and hydrochloric acid, extraction with ethereal solvents (e.g., methyl tertiary butyl ether)

Procedure Summary

- The iodinated compound (formula II) is mixed with trifluoroacetic acid at low temperature.

- Triethylsilane is added dropwise to facilitate reduction.

- After completion, the reaction mixture is concentrated, and the pH is adjusted sequentially to extract and purify the product.

- The aqueous and organic phases are manipulated to isolate the methyl 2-(4-amino-3-iodophenyl)acetate in high purity.

Advantages

- The method avoids the use of environmentally harmful reagents such as thionyl chloride.

- The reaction conditions are mild and suitable for scale-up.

- The process yields a product with fewer isomeric impurities compared to other methods, improving industrial applicability.

Comparative Data Table of Preparation Methods

| Aspect | Friedel-Crafts Acetylation Route | Reduction and Post-Treatment Method |

|---|---|---|

| Starting Material | 3-iodoanisole | Iodinated aromatic compound (formula II) |

| Key Reagents | Acetyl chloride, AlCl3, CS2 | Trifluoroacetic acid, triethylsilane |

| Temperature Range | 0 °C to gentle boiling (~30 min each step) | 0-5 °C for mixing, 15-25 °C for reaction |

| Product Purification | Fractional distillation, chromatography | Vacuum concentration, pH adjustment, extraction |

| Yield | Moderate to low (due to side products) | Higher yield, fewer isomeric impurities |

| Environmental Considerations | Uses AlCl3 and CS2, some toxic byproducts | Avoids thionyl chloride, milder conditions |

| Industrial Suitability | Limited by isomeric impurities and yield | Suitable for industrial scale |

Research Findings and Notes

- The Friedel-Crafts acetylation method, although classical, suffers from the formation of multiple isomeric products, complicating purification and lowering overall yield.

- The reduction method using trifluoroacetic acid and triethylsilane offers a cleaner, more selective pathway to the amino ester, with well-defined work-up steps to isolate the product.

- Post-reaction pH adjustments are critical for effective separation of the aqueous and organic layers and to ensure high purity of the final compound.

- Avoidance of environmentally hazardous reagents in the reduction method aligns with green chemistry principles and industrial feasibility.

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl 2-(4-amino-3-iodophenyl)acetate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves:

Nitro Reduction : Starting from methyl 2-(4-nitro-3-iodophenyl)acetate, reduce the nitro group to an amine using catalytic hydrogenation or microwave-assisted methods with ammonium formate as a hydrogen transfer agent. Microwave synthesis reduces reaction time to 20–45 minutes with yields of 81–96% .

Protection/Deprotection : Amino groups may require protection (e.g., Boc) during subsequent reactions to avoid side reactions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used for isolation.

Q. Key Considerations :

- Microwave methods enhance reaction efficiency but require precise temperature control.

- Conventional methods may offer scalability but with longer reaction times.

Q. Table 1: Comparison of Synthetic Methods

| Method | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional Heating | 6–12 hours | 70–85 | >95% |

| Microwave-Assisted | 20–45 minutes | 81–96 | >98% |

Q. Q2. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer:

Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker APEX-II diffractometer) with Mo Kα radiation (λ = 0.71073 Å) .

Structure Solution : Employ direct methods (SHELXS/SHELXD) for phase determination .

Refinement : Refine anisotropically using SHELXL, incorporating hydrogen atoms in calculated positions. Monitor R-factor convergence (e.g., R1 < 0.05) .

Visualization : ORTEP-3 or WinGX for displacement ellipsoid plots and packing diagrams .

Q. Key Data from Evidence :

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).

NBO Analysis : Identify charge distribution at iodine (electrophilic center) and amine (nucleophilic center).

Transition State Modeling : Simulate Suzuki-Miyaura coupling pathways to predict regioselectivity.

Q. Key Insight :

- The iodine atom’s polarizability enhances oxidative addition in Pd-catalyzed reactions, while the amino group may require protection to avoid coordination interference.

Q. Q4. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?

Methodological Answer:

Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting discrepancies.

2D NMR (COSY, NOESY) : Confirm coupling networks and spatial proximity of protons.

Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived torsion angles .

Q. Example :

Q. Q5. How does the iodine substituent influence the biological activity of this compound in receptor-binding studies?

Methodological Answer:

SAR Studies : Synthesize analogs (e.g., Br, Cl, H substituents) and compare IC₅₀ values in enzyme assays.

Docking Simulations : Use AutoDock Vina to model interactions with target receptors (e.g., tyrosine kinases).

Pharmacokinetic Profiling : Assess metabolic stability (e.g., in vitro hepatic microsome assays) .

Q. Key Finding :

- The iodine atom enhances lipophilicity and halogen bonding, improving target affinity but potentially reducing solubility.

Q. Q6. What experimental design principles apply to optimizing the regioselectivity of electrophilic substitutions on the phenyl ring?

Methodological Answer:

Directing Group Analysis :

- Amino group (–NH₂) is a strong para/ortho director.

- Acetate ester (–OAc) acts as a meta-directing electron-withdrawing group.

Competitive Experiments : Compare bromination (Br₂/FeBr₃) vs. nitration (HNO₃/H₂SO₄) outcomes.

Kinetic vs. Thermodynamic Control : Vary temperature and reaction time to favor desired products.

Q. Example :

- Nitration at 0°C yields meta-nitro derivatives, while higher temperatures (50°C) favor para products due to steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.